molecular formula C10H9ClN2O2S2 B11798920 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole

Cat. No.: B11798920
M. Wt: 288.8 g/mol
InChI Key: PXMVXUZDROARBJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-chlorophenyl group and at position 5 with an ethylsulfonyl moiety. The 1,2,3-thiadiazole ring is a five-membered aromatic system containing one sulfur and two nitrogen atoms, known for its electron-deficient nature and versatility in medicinal and agrochemical applications . The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the ethylsulfonyl substituent contributes to electronic effects (e.g., electron-withdrawing) and solubility properties.

Properties

Molecular Formula

C10H9ClN2O2S2

Molecular Weight

288.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-ethylsulfonylthiadiazole

InChI

InChI=1S/C10H9ClN2O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3

InChI Key

PXMVXUZDROARBJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have documented the anticancer properties of thiadiazole derivatives, including 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole. The structure-activity relationship (SAR) analyses indicate that modifications on the thiadiazole ring can significantly enhance cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The presence of electron-withdrawing groups like chlorine at specific positions on the phenyl ring has been shown to increase the cytotoxic activity of these compounds. For instance, a study demonstrated that derivatives with a 5-(4-chlorophenyl) substitution exhibited enhanced antitumor activity against MCF-7 and HepG2 cell lines, with IC50 values indicating potent efficacy (IC50 = 2.32 µM for one derivative) .
  • Case Study : In a comparative study of various thiadiazole derivatives, it was found that substituting different groups on the thiadiazole scaffold led to significant variations in anticancer potency. The most effective compounds were those incorporating piperazine or piperidine rings alongside the thiadiazole structure, showing improved lipophilicity and cellular uptake .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. Research indicates that thiadiazoles can act against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity : A recent investigation revealed that para-substituted thiadiazoles possess moderate to promising antibacterial effects. Specifically, compounds with electron-withdrawing groups at the para position showed enhanced activity against various bacterial strains .
  • Antifungal Activity : The antiviral potential of this compound has also been explored. Certain derivatives demonstrated significant antifungal properties against tobacco mosaic virus (TMV), with some compounds achieving approximately 50% inhibition rates . This suggests potential applications in agricultural settings as well.

Structure-Activity Relationships

Understanding the SAR is crucial for developing more effective derivatives of this compound. Key findings include:

  • Substituent Effects : The introduction of various substituents at different positions on the phenyl and thiadiazole rings can lead to substantial changes in biological activity. For example, halogenated derivatives often show enhanced potency due to their electronic properties .
  • Hybrid Structures : Combining thiadiazoles with other pharmacophores has been a successful strategy to enhance their biological activities. Compounds that incorporate both thiadiazole and oxadiazole moieties have shown improved anticancer and antimicrobial activities .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Biological Activity Key Findings
AnticancerCytotoxicity against MCF-7 and HepG2IC50 values as low as 2.32 µM; enhanced by substituents
AntimicrobialActivity against Gram-positive/negative bacteriaModerate to promising effects observed; influenced by substituents
AntifungalActivity against TMVApproximately 50% inhibition achieved by certain derivatives

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and ethylsulfonyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

Isostructural derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 4 ) and its bromo counterpart (compound 5 ), exhibit nearly identical molecular conformations but differ in crystal packing due to halogen substituents (Cl vs. Br) . The chloro derivative (4 ) demonstrates antimicrobial activity, attributed to its ability to disrupt microbial cell membranes or enzymatic processes, while the bromo analogue likely exhibits similar but modulated activity due to increased steric bulk .

1,3,4-Thiadiazole Derivatives

Compared to 1,3,4-thiadiazoles, the 1,2,3-thiadiazole scaffold in the target compound offers distinct electronic and steric properties. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives modified with piperazine or piperidine rings (e.g., compounds 4e and 4i ) show potent antitumor activity against MCF-7 and HepG2 cells (IC₅₀ values lower than 5-fluorouracil) . The acetamide linker in these derivatives enhances lipophilicity, improving membrane permeability—a feature that could be explored in 1,2,3-thiadiazoles by substituting the ethylsulfonyl group with similar moieties.

Substituent Effects on Bioactivity

  • Sulfonyl vs. Sulfanyl Groups: The ethylsulfonyl group in the target compound contrasts with sulfanyl derivatives like 5-[(3,4-dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole ().
  • Aromatic vs. Aliphatic Substituents : Compounds such as (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () highlight the role of aromatic substituents in enhancing π-π stacking interactions with biological targets. The ethylsulfonyl group in the target compound may instead prioritize solubility over direct target binding .

Heteroatom Variations

Replacing sulfur with selenium in selenadiazole analogues (e.g., 4-(4-chlorophenyl)-5-[1-(4-chlorophenyl)-2-methyl-2-nitropropyl]-1,2,3-selenadiazole) introduces heavier atom effects, altering molecular polarizability and intermolecular interactions (e.g., C–H∙∙∙Se vs. C–H∙∙∙S). This substitution may enhance radiative properties or modulate toxicity profiles .

Physicochemical and Crystallographic Comparisons

  • The ethylsulfonyl group in the target compound likely increases molecular polarity compared to 4-methylphenyl or benzyl substituents (e.g., 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, ), impacting solubility and crystallinity.
  • Crystal structures of isostructural derivatives () reveal that halogen substitutions (Cl, Br, F) minimally alter molecular conformation but significantly affect crystal packing via halogen bonding or van der Waals interactions, which could influence bioavailability .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursor thiosemicarbazides or oxidative sulfonation of thioether intermediates. For example:

  • Oxidation of thioether analogs : Ethylsulfonyl groups can be introduced via oxidation of ethylthio precursors using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C) to avoid over-oxidation .
  • Cyclization reactions : Use Lawesson’s reagent or phosphorus pentasulfide to form the thiadiazole ring, followed by chlorophenyl substitution via nucleophilic aromatic substitution (NAS) .
    Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry (e.g., 1.2 equiv. oxidant) to minimize by-products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the ethylsulfonyl group (δ ~3.5 ppm for CH₂, δ ~1.3 ppm for CH₃) and chlorophenyl aromatic protons (δ ~7.4–7.6 ppm) .
    • FT-IR : Validate sulfonyl S=O stretches (~1300–1150 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column (MeCN/H₂O 70:30) to assess purity (>95%) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. What in vitro biological screening protocols are suitable for initial activity assessment?

  • Antimicrobial assays :
    • Broth microdilution (CLSI guidelines): Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with MIC values reported in μg/mL .
  • Anticancer screening :
    • NCI-60 panel : Evaluate growth inhibition at 10 μM concentration across 60 cell lines, with GI₅₀ values calculated using sulforhodamine B (SRB) assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Derivatization : Synthesize analogs by modifying:
    • Sulfonyl group : Replace ethylsulfonyl with methylsulfonyl or cyclopropylsulfonyl to assess steric/electronic effects .
    • Chlorophenyl substituent : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the para position .
  • Biological testing : Correlate substituent changes with activity shifts (e.g., 2–3 log differences in IC₅₀ values indicate critical pharmacophores) .

Q. What advanced spectroscopic techniques resolve ambiguities in crystallographic or electronic structure analysis?

  • Single-crystal X-ray diffraction : Determine bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between thiadiazole and chlorophenyl rings to confirm planarity .
  • DFT calculations : Use B3LYP/6-31G(d) to model electron density maps and predict reactive sites (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .

Q. How should contradictory data in biological activity be addressed (e.g., varying potency across studies)?

  • Control variables : Standardize assay conditions (e.g., serum-free media, consistent cell passage numbers) .
  • Metabolic stability : Test compound stability in liver microsomes (human/rat) to rule out rapid degradation .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. What methodologies are recommended for studying the compound’s mechanism of action?

  • Proteomics : Use SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cancer cells .
  • Molecular docking : Dock the compound into predicted targets (e.g., EGFR kinase; PDB ID: 1M17) using AutoDock Vina, focusing on sulfonyl-chlorophenyl interactions with active-site residues .
  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) in treated cells .

Q. How can researchers improve solubility and bioavailability for in vivo studies?

  • Salt formation : Prepare sodium or lysine salts of the sulfonyl group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size: 100–150 nm, PDI <0.2) for sustained release .
  • Prodrug strategy : Synthesize ester prodrugs (e.g., acetyloxymethyl esters) hydrolyzed by serum esterases .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • ADMET prediction : Use SwissADME to estimate logP (optimal: 2–3), CYP450 inhibition, and hERG liability .
  • Metabolite identification : Simulate Phase I/II metabolism with BioTransformer 3.0, focusing on sulfoxide formation and glutathione conjugation .

Q. How can synthetic by-products or degradation products be identified and mitigated?

  • LC-MS/MS : Use high-resolution mass spectrometry (Q-TOF) to detect trace impurities (e.g., des-chloro analogs) .
  • Stability studies : Store the compound under ICH guidelines (25°C/60% RH for 6 months) and monitor degradation via accelerated stability testing (40°C/75% RH) .

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